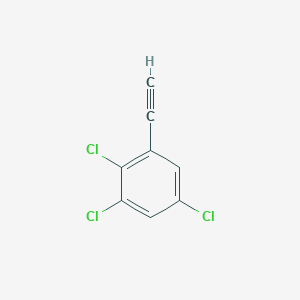

1,2,5-Trichloro-3-ethynylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,5-Trichloro-3-ethynylbenzene is a chemical compound with the molecular formula C8H3Cl3. It has a molecular weight of 205.47 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 1,2,5-Trichloro-3-ethynylbenzene is1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H . This indicates that the molecule consists of an ethynyl group (-C≡CH) attached to a benzene ring, which is further substituted with three chlorine atoms. Physical And Chemical Properties Analysis

1,2,5-Trichloro-3-ethynylbenzene is a powder that is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Photophysical Properties in Organic Light-Emitting Diodes

Carbazole-based dendrimers containing ethynylbenzene cores have been synthesized, exhibiting high fluorescence and stability. These compounds show potential as blue-emitting materials in organic light-emitting diodes (OLEDs) due to their high extinction coefficients of absorption and quantum yields of fluorescence (Adhikari et al., 2007).

Synthesis and Characterization in Organic Chemistry

Ethynylbenzene derivatives have been synthesized and characterized under environmentally benign conditions. These compounds, such as 1,3,5-Tri(p-chlorophenyl)benzene, show high yields and are valuable for further chemical research (Tao Li-ming, 2008).

Applications in Spectroscopy and Quantum Chemistry

Studies on platinum phenylacetylene compounds, including those with ethynylbenzene, have contributed to understanding excited-state symmetry characteristics. These studies involve time-resolved infrared spectroscopy and quantum chemical modeling, revealing insights into the nature of electronic excitations (Emmert et al., 2003).

Catalysis in Chemical Reactions

Research on ethynylbenzene derivatives includes their role in catalytic reactions. For instance, the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes has been explored, contributing to the development of new methods in synthetic chemistry (Odedra et al., 2007).

Hydrogen Bonding and Interactions in Chemistry

Studies on the hydrogen bonding between phenol and ethynylbenzene have been conducted using FTIR spectroscopy. These studies provide critical data for understanding the interactions in molecular complexes, which is significant in the field of molecular spectroscopy (Vojta & Vazdar, 2014).

Synthesis and Analysis of Complexes

Research has been done on the synthesis and structural characterization of chloro-ethynylbenzene complexes. This includes the investigation of their electronic and geometric structures, contributing to the understanding of complex molecular architectures (Hoffert et al., 2012).

Safety and Hazards

The safety information for 1,2,5-Trichloro-3-ethynylbenzene indicates that it has several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

1,2,5-trichloro-3-ethynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFZHNVKJLMQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Trichloro-3-ethynylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2471303.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)

![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)

![4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2471321.png)